molecular formula C20H14F3N3O5S2 B2741972 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 877651-52-0

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Cat. No.: B2741972
CAS No.: 877651-52-0
M. Wt: 497.46
InChI Key: WJTLBISNLUCMFU-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C20H14F3N3O5S2 and its molecular weight is 497.46. The purity is usually 95%.
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Scientific Research Applications

Potential as Antitumor Agents

Research has identified derivatives structurally related to the compound , demonstrating significant antitumor properties. For example, benzothiazole derivatives, designed and synthesized based on specific structural features, have shown selective cytotoxicity against tumorigenic cell lines and excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This indicates the compound's potential framework for developing potent antitumor agents.

Role in Synthesizing Bioactive Molecules

Several studies have synthesized and characterized derivatives that incorporate structural motifs similar to the compound of interest, highlighting their biological activity. For instance, new thiadiazole pyrazolene anthranilic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant activity (Kumar, 2022). Additionally, compounds designed as photosynthetic electron transport inhibitors have been synthesized, displaying inhibitory properties that could have implications for agricultural chemistry (Vicentini et al., 2005).

Contribution to Antimicrobial Research

Research into novel heterocyclic compounds, such as the synthesis of trifluoromethyl-containing aromatic compounds through Diels–Alder reactions, showcases the structural diversity achievable with cores similar to the compound . These synthetic routes afford new materials that could potentially offer antimicrobial properties, as seen in studies exploring the antimicrobial activities of novel synthesized compounds (Kondratov et al., 2015).

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O5S2/c21-20(22,23)13-4-2-1-3-12(13)17(29)31-15-8-30-11(7-14(15)27)9-32-19-26-25-18(33-19)24-16(28)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTLBISNLUCMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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